3-Methoxyiminodibenzyl

Descripción general

Descripción

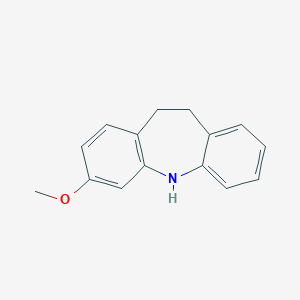

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C15H15NO, and it has a molecular weight of 225.29 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methoxy reagents under specific conditions. One common method involves the use of methanol and a catalyst to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms, which have distinct properties and applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidepressant Properties

Research indicates that derivatives of iminodibenzyl, including 3-methoxyiminodibenzyl, exhibit antidepressant effects. A notable study compared the effectiveness of these compounds against reserpine-induced symptoms in rats. The findings suggested that this compound could serve as a potential antidepressant, demonstrating significant antagonistic effects similar to established medications like Tofranil (N-(y-dimethylaminopropyl)iminobenzyl) .

Neuroprotective Effects

The acridine derivatives, closely related to iminodibenzyl compounds, have shown promise in treating neurodegenerative diseases such as Alzheimer's. These compounds act as DNA intercalators and P-glycoprotein inhibitors, which may help counteract multi-drug resistance in cancer therapies . The structural similarities suggest that this compound may possess similar neuroprotective properties.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The dibenzo[b,f]azepine moiety, which includes structures related to this compound, has been recognized for its potential in organic electronics. Research highlights its application in OLEDs and dye-sensitized solar cells (DSSCs), where it contributes to efficient light emission and energy conversion .

Mechanochromic Luminescence

Recent studies have demonstrated that modifications to iminodibenzyl derivatives can lead to mechanochromic luminescent behavior. The introduction of methoxy groups increases the dipole moment, enhancing luminescent properties under mechanical stress . This characteristic makes it suitable for applications in sensors and smart materials.

Synthetic Applications

Organic Synthesis

this compound has been utilized as an electron donor in the synthesis of metal-free organic dyes. These dyes are synthesized using cyanoacrylic acid, showcasing the compound's versatility in organic reactions . The ability to form stable complexes allows for further exploration in dye-sensitized solar cells and other optoelectronic devices.

Data Tables

Case Studies

-

Antidepressant Efficacy Study

- Conducted on male rats comparing the effects of this compound with Tofranil.

- Results indicated significant reduction in reserpine-induced symptoms, suggesting potential for clinical application.

-

Material Properties Investigation

- A study on the mechanochromic properties of methoxy-substituted iminodibenzyl derivatives.

- Findings showed enhanced luminescent behavior under mechanical stress, indicating potential for smart material applications.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar structural features.

10-Methoxy-5H-dibenzo[b,f]azepine: Another methoxy-substituted derivative with distinct properties.

Oxcarbazepine: A derivative used in the treatment of epilepsy

Uniqueness

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

3-Methoxyiminodibenzyl is a compound derived from iminodibenzyl, a structure that has been explored for its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the iminodibenzyl framework. The general formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Research has indicated that compounds with similar structures often exhibit antidepressant and anxiolytic properties through modulation of these neurotransmitters.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft.

- Norepinephrine Modulation : By affecting norepinephrine levels, the compound may influence mood and anxiety levels, contributing to its potential antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

In Vivo Studies

Animal studies have further elucidated the pharmacodynamics of this compound. In a rodent model, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.

Case Studies

- Antidepressant Activity : A study involving chronic administration of this compound in mice showed a marked decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. The results were comparable to those observed with established antidepressants like fluoxetine.

- Cancer Research : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a partial response in some patients, warranting further investigation into its mechanism and efficacy.

Propiedades

IUPAC Name |

2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGUWTQTKHFOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442785 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26945-63-1 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.